molecular formula C12H10KO B082265 o-Phenylphenol potassium salt CAS No. 13707-65-8

o-Phenylphenol potassium salt

Cat. No.: B082265
CAS No.: 13707-65-8
M. Wt: 209.30 g/mol
InChI Key: LEUKGHVZJCKWMI-UHFFFAOYSA-N
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Description

o-Phenylphenol potassium salt, also known as potassium o-phenylphenate, is an organic compound derived from o-phenylphenol. It is commonly used as a preservative and fungicide due to its antimicrobial properties. The compound is a white to slightly yellow crystalline powder that is soluble in water.

Scientific Research Applications

o-Phenylphenol potassium salt has a wide range of applications in scientific research:

Safety and Hazards

In experimental animals, toxicity after single oral and dermal administration of these compounds is low. For the skin and mucous membranes, OPP has to be considered as irritating, and SOPP and POPP as corrosive . Both sodium and potassium salts of OPP may have greater skin penetration and potentially more potent toxic effects than OPP due to higher systemic exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of o-Phenylphenol potassium salt typically involves the neutralization of o-phenylphenol with potassium hydroxide. The reaction can be represented as follows:

C12H10O+KOHC12H9OK+H2OC_{12}H_{10}O + KOH \rightarrow C_{12}H_{9}OK + H_{2}O C12​H10​O+KOH→C12​H9​OK+H2​O

In this reaction, o-phenylphenol (C_{12}H_{10}O) reacts with potassium hydroxide (KOH) to form this compound (C_{12}H_{9}OK) and water (H_{2}O). The reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound involves the same neutralization reaction but on a larger scale. The process includes dissolving o-phenylphenol in an organic solvent, followed by the addition of potassium hydroxide solution. The product is then separated, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

o-Phenylphenol potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Substituted phenols

Mechanism of Action

The antimicrobial action of o-Phenylphenol potassium salt is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function .

Comparison with Similar Compounds

Similar Compounds

  • Sodium o-phenylphenate
  • MEA o-phenylphenate
  • o-Phenylphenol

Uniqueness

Compared to its sodium and MEA counterparts, o-Phenylphenol potassium salt has higher water solubility, which can enhance its effectiveness in aqueous applications. Additionally, it is less corrosive to the skin compared to sodium o-phenylphenate, making it safer for use in certain applications .

Properties

CAS No.

13707-65-8

Molecular Formula

C12H10KO

Molecular Weight

209.30 g/mol

IUPAC Name

potassium;2-phenylphenolate

InChI

InChI=1S/C12H10O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;

InChI Key

LEUKGHVZJCKWMI-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+]

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O.[K]

13707-65-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 526.36 grams (3.092 moles) of 2-phenylphenol, a 45% aqueous solution containing 171.79 grams (3.062 moles) of potassium hydroxide and 2000 ml. of toluene was heated to reflux under nitrogen, with stirring, and the water which passed over was collected in a Dean-Stark trap. When all water had been removed by azeotropic distillation, the mixture was cooled and anhydrous potassium 2-phenylphenate was isolated in nearly quantitative yield by filtration and dried under vacuum at 120° C.
Quantity
526.36 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
171.79 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
potassium 2-phenylphenate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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